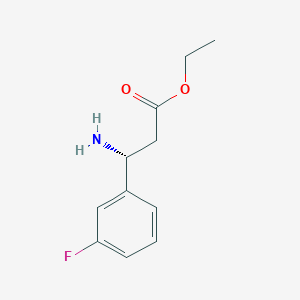![molecular formula C10H13ClF3NO B13512642 {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. This can be achieved through the trifluoromethylation of 3-methoxybenzaldehyde using reagents like trifluoromethyl iodide and a base.
Reductive Amination: The key step involves the reductive amination of 3-methoxy-4-(trifluoromethyl)benzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-(trifluoromethyl)phenyl halides.
科学研究应用
Chemistry
In synthetic chemistry, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the development of biochemical assays to explore its effects on various biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
The compound finds applications in the agrochemical industry as a precursor for synthesizing herbicides and pesticides. Its stability and reactivity make it suitable for large-scale production of agricultural chemicals.
作用机制
The mechanism by which {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-(trifluoromethyl)aniline
- 3-Methoxy-4-(trifluoromethyl)benzylamine
- 4-Methoxy-3-(trifluoromethyl)phenylamine
Uniqueness
Compared to similar compounds, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride stands out due to its combination of functional groups, which confer unique reactivity and biological activity. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring enhances its chemical stability and potential for diverse applications.
属性
分子式 |
C10H13ClF3NO |
|---|---|
分子量 |
255.66 g/mol |
IUPAC 名称 |
1-[3-methoxy-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-3-4-8(10(11,12)13)9(5-7)15-2;/h3-5,14H,6H2,1-2H3;1H |
InChI 键 |
RUSBTDVCELOKKZ-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)

![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)


![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)
amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)



